molecular formula C15H13ClO B095458 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one CAS No. 15221-84-8

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one

Cat. No. B095458
CAS RN: 15221-84-8
M. Wt: 244.71 g/mol
InChI Key: UIOOUZZICDASHQ-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one is a chemical entity that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into the behavior and characteristics of similar molecular frameworks.

Synthesis Analysis

The synthesis of related chlorophenyl compounds often involves multi-step procedures and can include the use of Grignard reagents, Michael addition, and resolution of enantiomers through crystallization . For example, the synthesis of enantiomerically pure diarylethanes from related methanone precursors has been achieved through a 7-step procedure, highlighting the complexity and the potential for chiral resolution in these types of compounds . Similarly, Michael addition has been used to synthesize a novel quinolinone derivative, indicating the versatility of this approach in constructing chlorophenyl-containing molecules .

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure and molecular arrangement of chlorophenyl compounds . For instance, the crystal structure of a non-linear optical material with two chlorophenyl groups was determined using XRD, revealing that it crystallizes in the monoclinic system with a space group P21/a . The molecular conformation and packing are often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be influenced by the presence of electron-withdrawing groups, such as the chloro substituent, which can affect the site of electrophilic or nucleophilic attack . Molecular docking studies suggest that some chlorophenyl compounds might exhibit inhibitory activity against specific proteins, indicating potential medicinal applications . The presence of a carbonyl group in these compounds can also be a site for chemical reactions, as it is often involved in the formation of hydrogen bonds and can influence the overall reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are closely related to their molecular structure. Vibrational spectroscopy, including FT-IR, is used to identify functional groups and study the vibrational modes of the molecules . Theoretical calculations, such as density functional theory (DFT), provide insights into the electronic properties, including HOMO-LUMO analysis, molecular electrostatic potential, and hyperpolarizability, which are important for understanding the optical and electronic behavior of these compounds . Additionally, the synthesis and characterization of these compounds often involve spectral techniques like NMR, which provide detailed information about the molecular environment and the nature of chemical bonds .

Scientific Research Applications

Crystallography and Hirshfeld Surface Analysis

Research on related compounds, such as 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, focuses on the crystal structure and Hirshfeld surface analysis. This analysis helps to understand the supramolecular interactions, which are crucial for designing materials with specific properties. The study found significant contributions from H⋯H, H⋯C/C⋯H, and H⋯Cl/Cl⋯H interactions in crystal packing, providing insights into the structural organization of similar chlorophenyl compounds (Aydın et al., 2021).

Environmental Science

In environmental science, the metabolism of related chlorophenyl compounds by microbial agents has been studied, offering insights into the biodegradation of persistent organic pollutants. For example, Alcaligenes denitrificans has been shown to metabolize DDE, a metabolite of DDT, under specific conditions, highlighting the potential for bioremediation strategies (Ahuja et al., 2001).

Synthetic Chemistry

Synthetic approaches to enantiomerically pure compounds related to 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one have been developed, demonstrating the versatility of synthetic chemistry in producing specific enantiomers of complex molecules. This research is vital for applications in pharmaceuticals, materials science, and catalysis (Zhang et al., 2014).

Materials Science

Studies on compounds structurally related to 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one have explored their potential in materials science, particularly in the context of molecular electronics and photonics. The analysis of molecular structure, hyperpolarizability, and electronic properties provides insights into designing molecules with desirable electronic and optical characteristics (Najiya et al., 2014).

Safety And Hazards

The compound is classified as Eye Damage 1, Reproductive Toxicity 2, Skin Irritation 2, and Skin Sensitization 1. It has hazard statements H315 - H317 - H318 - H361fd. Precautionary statements include P201 - P202 - P280 - P302 + P352 - P305 + P351 + P338 - P308 + P313 .

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOOUZZICDASHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384492
Record name 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one

CAS RN

15221-84-8
Record name 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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